

Structure-Activity Relationship of Piperazine-2,5-dione Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 1-(1-Aminoethyl)piperazine-2,5-dione

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For Researchers, Scientists, and Drug Development Professionals

The piperazine-2,5-dione scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various **1-(1-Aminoethyl)piperazine-2,5-dione** analogs and related derivatives. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to facilitate the rational design of more potent and selective drug candidates.

I. Comparative Analysis of Biological Activities

The biological activity of piperazine-2,5-dione analogs is significantly influenced by the nature and position of substituents on the core ring. This section summarizes the quantitative data for different classes of analogs, highlighting key SAR trends.

Indole-Containing Piperazine-2,5-dione Analogs for CNS and Anti-inflammatory Activity

A series of novel piperazine-2,5-dione derivatives bearing indole moieties have been synthesized and evaluated for their antidepressant, anti-inflammatory, and analgesic activities. [1] The general structure of these compounds involves an indole group attached to the piperazine-2,5-dione core.

Table 1: In Vivo Antidepressant Activity of Indole-Containing Piperazine-2,5-dione Analogs[1]

Compound	Substitution on Indole Ring	% Decrease in Immobility (Forced Swim Test)
2e	5-Fluoro	70.2%
2q	7-Methyl	71.2%
Fluoxetine	(Positive Control)	67.9%

Key Findings:

- Compounds 2e and 2q exhibited the most potent antidepressant effects, comparable to the standard drug fluoxetine.[1]
- The position and nature of the substituent on the indole ring play a crucial role in modulating the antidepressant activity.
- These compounds also demonstrated significant anti-inflammatory and analgesic properties, suggesting a potential multi-target mechanism of action.[1]

1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants

A series of 1,4-disubstituted piperazine-2,5-dione derivatives were designed and evaluated for their antioxidative activity against H₂O₂-induced oxidative injury in SH-SY5Y cells.

Table 2: Antioxidant Activity of 1,4-Disubstituted Piperazine-2,5-dione Analogs

Compound	R1 Substituent	R2 Substituent	Cell Viability (%) at 20 μ M
9a	3,5-Dimethoxyphenyl	4-Methoxybenzoyl	Data not specified
9e	3-Methoxyphenyl	4-Methylbenzoyl	Data not specified
9i	3,5-Dimethoxyphenyl	4-(Trifluoromethyl)benzoyl	Data not specified
9r	Data not specified	Data not specified	Exhibited the best antioxidative activity
9s	3,5-Dimethoxyphenyl	2-Methoxyacetyl	Data not specified

Note: While the specific cell viability percentages for each compound are not detailed in the provided search results, compound 9r was identified as the most potent antioxidant in the series.

Key Findings:

- Most of the tested 1,4-disubstituted piperazine-2,5-dione derivatives effectively protected SH-SY5Y cells from oxidative damage.
- Compound 9r was identified as the most promising antioxidant candidate, warranting further investigation into its mechanism of action.

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Forced Swim Test (FST) for Antidepressant Activity[1]

- Animals: Male Kunming mice (18-22 g) are used.
- Procedure: Mice are individually forced to swim in an open cylindrical container (diameter 10 cm, height 25 cm) containing 19 cm of water at 25 ± 1 °C.

- **Acclimatization:** On the first day, mice are placed in the water for 15 minutes.
- **Testing:** Twenty-four hours later, the test compounds, a positive control (fluoxetine), or vehicle are administered intraperitoneally. One hour after administration, the mice are placed in the cylinder again, and the duration of immobility is recorded during a 6-minute session.
- **Analysis:** A mouse is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only those movements necessary to keep its head above water. The percentage decrease in the duration of immobility is calculated relative to the vehicle-treated control group.

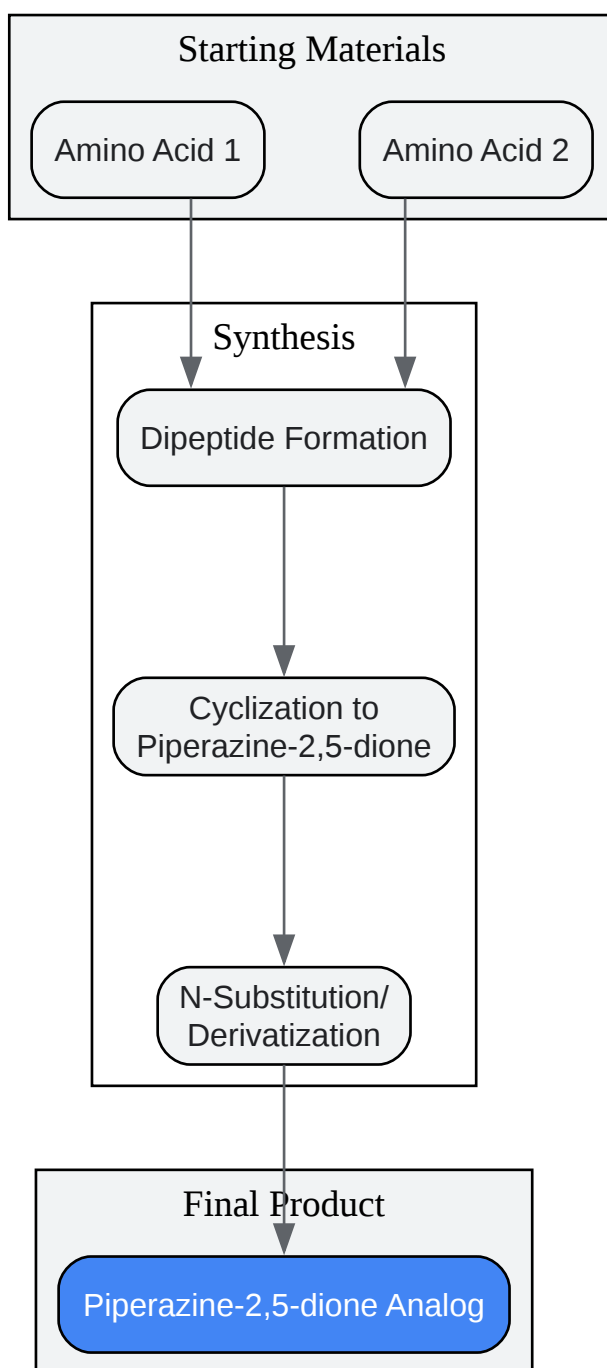
H₂O₂-Induced Oxidative Injury Assay

- **Cell Line:** SH-SY5Y human neuroblastoma cells are used.
- **Procedure:** Cells are seeded in 96-well plates and allowed to attach overnight.
- **Treatment:** Cells are pre-treated with various concentrations of the test compounds for a specified period.
- **Induction of Oxidative Stress:** H₂O₂ is added to the culture medium to induce oxidative stress.
- **Assessment of Cell Viability:** Cell viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay. The absorbance is measured at a specific wavelength, and the results are expressed as a percentage of the control (untreated) cells.

III. Visualizing Molecular Pathways and Experimental Workflows

General Synthetic Scheme for Piperazine-2,5-dione Analogs

The following diagram illustrates a generalized synthetic pathway for the creation of substituted piperazine-2,5-dione derivatives.

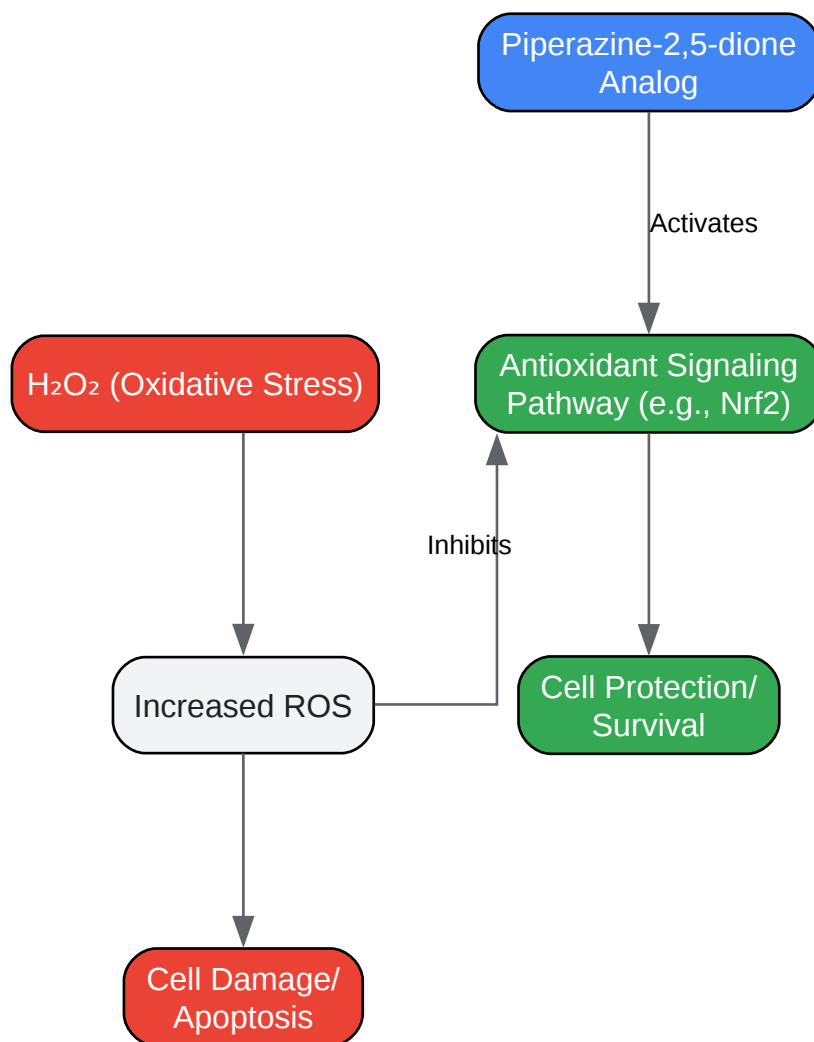


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Caption: Generalized synthetic workflow for piperazine-2,5-dione analogs.

Proposed Mechanism of Antioxidant Activity

The antioxidant effect of 1,4-disubstituted piperazine-2,5-dione derivatives may involve the modulation of intracellular signaling pathways that combat oxidative stress.



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Caption: Proposed antioxidant mechanism of piperazine-2,5-dione analogs.

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References

- 1. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
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